molecular formula C9H18N2O B13424000 1,3-Bis(2-propen-1-ylamino)-2-propanol

1,3-Bis(2-propen-1-ylamino)-2-propanol

Cat. No.: B13424000
M. Wt: 170.25 g/mol
InChI Key: NZLVWYSTFRNEGZ-UHFFFAOYSA-N
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Description

1,3-Bis(2-propen-1-ylamino)-2-propanol is an organic compound with a unique structure that includes two allylamine groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol typically involves the reaction of allylamine with 1,3-dichloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by allylamine groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2-propen-1-ylamino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated amine.

    Substitution: The allylamine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst can be employed for reduction reactions.

    Substitution: Electrophiles such as alkyl halides can react with the allylamine groups under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1,3-Bis(2-propen-1-ylamino)-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Bis(2-propen-1-ylamino)-2-propanol exerts its effects involves interactions with various molecular targets. The allylamine groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1,3-Propanediamine: Similar structure but lacks the allylamine groups.

    1,3-Diaminopropane: Contains two primary amine groups instead of allylamine groups.

    2-Propen-1-amine: Contains a single allylamine group.

Uniqueness: 1,3-Bis(2-propen-1-ylamino)-2-propanol is unique due to the presence of two allylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,3-bis(prop-2-enylamino)propan-2-ol

InChI

InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2

InChI Key

NZLVWYSTFRNEGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(CNCC=C)O

Origin of Product

United States

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